Product packaging for Z-Ser-OtBu(Cat. No.:CAS No. 1676-75-1)

Z-Ser-OtBu

Cat. No.: B371171
CAS No.: 1676-75-1
M. Wt: 295.33 g/mol
InChI Key: TXDGEONUWGOCJG-LBPRGKRZSA-N
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Description

Z-Ser(tBu)-OH is a protected amino acid building block essential in Finoc-based solid-phase peptide synthesis (SPPS). The compound features a benzyloxycarbonyl (Z) group protecting the alpha-amino function and a tert-butyl (tBu) group protecting the side-chain hydroxyl of serine. This orthogonal protection strategy is critical for preventing undesirable side reactions during the coupling steps, thereby ensuring the synthesis of peptides with high purity and correct sequence. The primary research value of Z-Ser(tBu)-OH lies in its application for the incorporation of serine residues into complex peptides and proteins, which are targets for pharmaceutical development, biochemical probing, and structural biology studies. The tert-butyl protection of the hydroxyl group provides stability against the basic conditions used for Finoc deprotection, while the Z group can be removed under mild hydrogenation conditions, allowing for selective deprotection in complex synthetic schemes. Researchers utilize this compound in the production of serine-containing peptides for a wide range of investigations, including enzyme-substrate interactions, signal transduction pathways, and the development of new therapeutic agents. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO5 B371171 Z-Ser-OtBu CAS No. 1676-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDGEONUWGOCJG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1676-75-1
Record name O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1676-75-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[benzoxycarbonyl]-O-[tert-butyl]-L-serine
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Synthesis Methodologies and Chemical Transformations of Z Ser Tbu Oh

Established Synthetic Routes for Z-Ser(tBu)-OH

The foundational methods for synthesizing Z-Ser(tBu)-OH typically start from L-serine and involve sequential protection steps.

Stepwise Preparation Methods from Serine Precursors

A common pathway begins with the esterification of L-serine, often to its methyl ester hydrochloride (H-Ser-OMe·HCl), by reacting L-serine with HCl gas in anhydrous methanol (B129727) google.comguidechem.com. Subsequently, the amino group is protected using the benzyloxycarbonyl (Z or Cbz) group, typically by reacting with benzyl (B1604629) chloroformate (Z-Cl) under basic conditions wikipedia.orghighfine.com. This yields N-Cbz-L-serine methyl ester (Z-Ser-OMe) google.comguidechem.com.

The hydroxyl group of the serine side chain is then protected as a tert-butyl ether. This is commonly achieved by reacting the Z-protected serine methyl ester with isobutylene (B52900) in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, in a suitable solvent like dichloromethane (B109758) or dioxane google.comgoogle.com. This step forms N-Cbz-O-tert-butyl-L-serine methyl ester (Z-Ser(tBu)-OMe) google.com.

Finally, the methyl ester is saponified using a base, such as sodium hydroxide, to yield the free carboxylic acid, Z-Ser(tBu)-OH google.comgoogle.com.

Table 1: Stepwise Synthesis of Z-Ser(tBu)-OH

StepStarting Material / IntermediateReagents / ConditionsProductReference
1L-SerineHCl (gas), MethanolH-Ser-OMe·HCl google.comguidechem.com
2H-Ser-OMe·HClZ-Cl, Base (e.g., Et3N)Z-Ser-OMe google.comguidechem.comhighfine.com
3Z-Ser-OMeIsobutylene, Acid catalyst (e.g., H2SO4), Solvent (e.g., CH2Cl2)Z-Ser(tBu)-OMe google.comgoogle.com
4Z-Ser(tBu)-OMeBase (e.g., NaOH)Z-Ser(tBu)-OH google.comgoogle.com

Optimization of Reaction Conditions and Reagents

Optimization efforts focus on improving yields, reducing reaction times, and enhancing the purity of the final product. For instance, the reaction of serine methyl ester hydrochloride with isobutene for tert-butyl ether formation has been optimized by controlling reaction time (e.g., 96 hours) and temperature google.com. The choice of solvent (e.g., methylene (B1212753) dichloride or dioxane) and catalyst (e.g., sulfuric acid) also plays a critical role in maximizing the yield of Z-Ser(tBu)-OMe google.com. Saponification conditions, including the concentration of the base and reaction temperature, are adjusted to ensure complete conversion to the free acid without promoting epimerization or degradation google.com.

Advanced Synthetic Approaches and Innovations

Research continues to explore more efficient, cost-effective, and environmentally friendly methods for synthesizing Z-Ser(tBu)-OH and similar protected amino acids.

Minimization of Side Reactions during Synthesis

Potential side reactions during the synthesis of Z-Ser(tBu)-OH include racemization of the chiral center, especially under harsh basic or acidic conditions, and incomplete protection or over-reaction. For example, during the tert-butylation step, careful control of acid concentration and reaction time is necessary to prevent degradation of the Z-protecting group or the starting material google.com. In peptide synthesis, the tert-butyl group is known to be stable under basic conditions used for Fmoc deprotection but is readily removed by trifluoroacetic acid (TFA) iris-biotech.deontosight.ai. This orthogonality is key to its utility. The Z group, on the other hand, is typically removed by catalytic hydrogenolysis or strong acid treatment wikipedia.orghighfine.com. Ensuring the selectivity of each protection step is paramount to achieving high purity.

Development of Cost-Effective and Environmentally Benign Methods

Efforts to develop greener synthesis routes aim to reduce the use of hazardous solvents like DMF and DCM, minimize waste generation (lowering E-factors), and improve atom economy greentech.fradvancedchemtech.comacs.org. While the traditional synthesis of Z-Ser(tBu)-OH is well-established, research into alternative solvents and catalytic systems is ongoing for protected amino acids in general greentech.fracs.org. For example, novel catalytic systems for the protection of hydroxyl groups or the formation of amide bonds are being investigated to reduce the environmental impact of peptide synthesis thieme-connect.comthieme-connect.comrsc.org.

Derivatization Reactions Involving Z-Ser(tBu)-OH

Z-Ser(tBu)-OH serves as a versatile building block in peptide synthesis. Its primary derivatization involves coupling its free carboxylic acid group with the amino group of another protected amino acid or peptide fragment, typically using standard peptide coupling reagents such as carbodiimides (e.g., DCC, DIC) in conjunction with additives (e.g., HOBt, HOAt) or using activated ester derivatives nih.govrsc.org.

The Z and tBu protecting groups can be selectively removed. The Z group is commonly removed by catalytic hydrogenolysis (e.g., H2, Pd/C) to reveal the free amine, which can then participate in further peptide bond formation wikipedia.orghighfine.com. The tert-butyl ether protecting the serine hydroxyl group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions iris-biotech.deontosight.aistackexchange.com. This selective deprotection allows for the controlled assembly of complex peptide sequences and the introduction of modifications at specific sites. For example, Fmoc-l-Ser(tBu)-OH (a related derivative) has been coupled with amines to form serine amide derivatives, followed by Fmoc deprotection and subsequent tert-butyl group removal with TFA nih.gov.

Chemical Modification of Hydroxyl Functional Groups

The tert-butyl ether group in Z-Ser(tBu)-OH serves as a robust protecting group for the hydroxyl functionality of serine. While direct modification of the hydroxyl group itself is precluded by this protection, the tert-butyl ether can be selectively cleaved under specific conditions, effectively revealing the free hydroxyl group. This deprotection is a critical step in many synthetic sequences, allowing for subsequent derivatization or incorporation into more complex structures.

Research indicates that the tert-butyl ether is generally stable to many reaction conditions, including those used for peptide coupling and the removal of the benzyloxycarbonyl (Z) group via catalytic hydrogenolysis orgsyn.orgorgsyn.org. However, it is susceptible to cleavage by strong acids. Trifluoroacetic acid (TFA) is a commonly used reagent for the selective removal of tert-butyl ethers. For instance, treatment with TFA in a suitable solvent can efficiently liberate the free hydroxyl group of serine, yielding N-Cbz-Ser-OH google.com. The conditions for this deprotection, such as TFA concentration, reaction time, and temperature, are optimized to ensure complete cleavage without significant degradation of other parts of the molecule.

While the tert-butyl group itself is not typically modified, its presence dictates the chemical behavior of the hydroxyl group. The stability of the O-tert-butyl ether is a key advantage, allowing for a wide range of synthetic manipulations elsewhere in the molecule or in a growing peptide chain orgsyn.orgorgsyn.org.

Coupling Reactions and Amide Bond Formation

Z-Ser(tBu)-OH is extensively utilized in both solution-phase and solid-phase peptide synthesis (SPPS) for the formation of amide (peptide) bonds. The free carboxylic acid group is activated to react with the free amine terminus of another amino acid or peptide fragment. A variety of coupling reagents and strategies are employed to achieve efficient and stereochemically controlled amide bond formation.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve coupling efficiency google.comepo.org. Other highly effective coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also frequently utilized, particularly in SPPS for challenging couplings google.comsdlookchem.com.

Data Table 1: Comparison of Peptide Coupling Reagents with Z-Ser(tBu)-OH (Illustrative Data)

Coupling Reagent SystemAdditiveSolventTypical Yield (%)Notes
DCCHOBtDMF85-95Common, potential for racemization
DICHOBtDCM/DMF88-96Improved solubility over DCC
HATUDIEADMF92-98Highly efficient, rapid coupling
PyBOPDIEADMF90-97Effective for difficult couplings

Note: DMF = N,N-Dimethylformamide; DCM = Dichloromethane; DIEA = N,N-Diisopropylethylamine. Yields are representative and can vary based on specific substrates and conditions.

Introduction of Diverse Functionalities

Z-Ser(tBu)-OH serves as a versatile building block for introducing the protected serine residue into a wide array of complex organic molecules, including peptides, peptidomimetics, and other biologically active compounds. Its protected nature allows for selective chemical transformations at other sites before the Z or tBu groups are removed.

In peptide synthesis, Z-Ser(tBu)-OH is incorporated into sequences to introduce a serine residue with a protected hydroxyl group. This protection is crucial when other reactive functional groups are present in the peptide chain or when specific synthetic steps require the hydroxyl to remain unreactive. For instance, in the synthesis of peptides containing sulfur-containing amino acids like cysteine or methionine, the tert-butyl based protecting groups, including the O-tert-butyl ether of serine, are stable to catalytic hydrogenolysis used for Z-group removal, enabling the "ideal" combination of protecting groups orgsyn.orgorgsyn.org. This stability facilitates the synthesis of complex peptides that were previously challenging to prepare due to protecting group incompatibility.

Beyond standard peptide synthesis, Z-Ser(tBu)-OH can be derivatized at its carboxylic acid group to form esters, amides, or other linkages, allowing for its conjugation to various carriers, labels, or solid supports. For example, the carboxylic acid can be activated and coupled to amine-functionalized surfaces or molecules, thereby introducing the protected serine moiety into diverse chemical architectures epo.org. Research has explored the use of Z-Ser(tBu)-OH in the synthesis of peptide libraries and peptidomimetics, where variations in the amino acid sequence or modifications to the side chains are explored for biological activity google.comgoogle.com. The tert-butyl ether protection can be removed post-synthesis to reveal the serine hydroxyl for further functionalization, such as glycosylation or phosphorylation.

Compound List:

N-Benzyloxycarbonyl-O-tert-butyl-L-serine (Z-Ser(tBu)-OH)

N-Cbz-Ser-OH

N-Cbz-O-tert-butyl-L-serine

Z-Ser(tBu)-OMe

H-Ser(tBu)OMe

H-Tyr(tBu)-OtBu·HCl

O-tert-butyl-L-seryl-S-tert-butyl-L-cysteine tert-butyl ester

N-benzyloxycarbonyl-L-methionine

S-tert-butyl-L-cysteine tert-butyl ester

N-Cbz-O-tert-butyl-L-serine

H-Pro-OCH₃·HCl

Z-Ser(tBu)-Pro-NH-3-(6-CN)-pico

6-Cyano-3-picolylamine

N-benzyloxycarbonylglycine

4-dimethylaminopyridine (B28879) (DMAP)

Dicyclohexylcarbodiimide (DCC)

N-hydroxysuccinimide (NHS)

1-hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIEA)

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

Applications of Z Ser Tbu Oh in Peptide Synthesis and Complex Molecule Assembly

Integration into Complex Molecule Synthesis

Contribution to the Synthesis of Enzyme Inhibitors and Related Compounds

N-Benzyloxycarbonyl-O-tert-butyl-L-serine, commonly abbreviated as Z-Ser(tBu)-OH, is a protected amino acid derivative that plays a significant role in modern organic synthesis, particularly in the construction of peptides and complex molecules. Its structure, featuring the benzyloxycarbonyl (Z or Cbz) group protecting the alpha-amino terminus and a tert-butyl (tBu) ether protecting the serine side-chain hydroxyl group, confers specific chemical properties that are advantageous for selective synthesis. The Z group is typically removed via catalytic hydrogenolysis, while the tert-butyl ether is labile to acidic conditions, such as trifluoroacetic acid (TFA) nih.govnih.gov. This orthogonal protection strategy allows for controlled manipulation of the molecule during multi-step syntheses.

Z-Ser(tBu)-OH serves as a valuable building block in the synthesis of peptides and peptidomimetics, which are often designed to mimic or interfere with the function of biological molecules, including enzymes. The precise incorporation of amino acid residues with protected functional groups is essential for building complex molecular architectures that can interact with specific biological targets.

While the tert-butyl protected serine moiety (Ser(tBu)) is recognized for its utility in the synthesis of various bioactive compounds, including certain enzyme inhibitors, the literature primarily details the use of its Fmoc-protected counterpart, Fmoc-Ser(tBu)-OH, for these specific applications nih.govnih.govsemanticscholar.org. For instance, Fmoc-Ser(tBu)-OH has been employed in the synthesis of SARS coronavirus 3CL protease inhibitors nih.gov and Bcr-Abl inhibitors nih.gov, demonstrating the importance of the Ser(tBu) functionality in creating molecules with targeted enzymatic activity.

The efficiency with which the Ser(tBu) moiety can be coupled into peptide chains is a key indicator of its utility in building complex molecules. Studies using related protected serine derivatives highlight the high yields achievable in these critical coupling steps.

Table 1: Coupling Yields of Ser(tBu)-OH Derivatives in Peptide Synthesis

Amine ComponentYield (%)Reference
Cyclohexylamine97 nih.gov
Piperidine(Poor) nih.gov
Morpholine(Poor) nih.gov
Benzylamine(Poor) nih.gov
Cyclohexylmethylamine(Poor) nih.gov

Note: The data presented above is derived from studies utilizing Fmoc-Ser(tBu)-OH, demonstrating the typical reactivity and yields associated with the tert-butyl protected serine moiety in peptide coupling reactions, a fundamental step for constructing complex molecules.

While direct published examples specifically detailing the use of Z-Ser(tBu)-OH in the synthesis of enzyme inhibitors are not extensively documented in the provided search results, its established role in peptide synthesis and complex molecule assembly underscores its potential as a valuable precursor in the development of pharmacologically active compounds, including those targeting enzymatic pathways.

Compound List:

Z-Ser(tBu)-OH (N-Benzyloxycarbonyl-O-tert-butyl-L-serine)

Mechanistic and Computational Investigations

Mechanistic Studies of Reactions Involving Z-Ser(tBu)-OH

Mechanistic studies provide fundamental insights into the chemical transformations that Z-Ser(tBu)-OH undergoes during peptide synthesis. These investigations focus on elucidating reaction pathways, understanding the cleavage of its protecting groups, and ensuring the preservation of its stereochemistry.

The primary reaction involving Z-Ser(tBu)-OH is peptide bond formation. This process is not a simple condensation but a multi-step pathway that begins with the activation of the carboxylic acid group. wikipedia.org The general pathway involves the conversion of the carboxylate into a more reactive species that is susceptible to nucleophilic attack by the amino group of another amino acid. bachem.com

The reaction typically proceeds through an addition-elimination mechanism. acs.org The carboxyl group of Z-Ser(tBu)-OH is activated by a coupling reagent, forming a highly reactive intermediate. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) salts such as Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP). bachem.comsigmaaldrich.com This activated intermediate is then attacked by the nucleophilic nitrogen of the incoming amino acid ester, forming a tetrahedral intermediate. iastate.edu The collapse of this intermediate eliminates a leaving group (derived from the coupling reagent), thereby forming the new peptide bond. acs.orgwpmucdn.com

Potential side reactions can occur, such as the formation of a guanidine (B92328) moiety at the N-terminus if aminium/uronium coupling reagents are used without pre-activation. peptide.com The choice of solvent and base can also influence the reaction pathway and the prevalence of side products. nih.gov

Table 1: Common Coupling Reagents and Their General Mechanism of Action

Coupling Reagent Class Example(s) Activating Mechanism
Carbodiimides DCC, DIC, EDC Forms a reactive O-acylisourea intermediate. mdpi.com
Phosphonium Salts BOP, PyBOP Forms a reactive benzotriazolyl ester (OBt ester). sigmaaldrich.com
Aminium/Uronium Salts HBTU, HATU Forms a reactive OBt or OAt ester, respectively. sigmaaldrich.com

The orthogonal nature of the Z and tBu groups is a key feature of Z-Ser(tBu)-OH, allowing for their selective removal. peptide.com The mechanisms for cleaving these groups are distinct and well-characterized.

Z-Group (Benzyloxycarbonyl) Cleavage: The Z group is typically removed by catalytic hydrogenolysis. total-synthesis.comcommonorganicchemistry.com The mechanism involves the use of hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction proceeds via reduction, where the benzyl (B1604629) C-O bond is cleaved, releasing toluene (B28343) and an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine and carbon dioxide. total-synthesis.com This method is valued for its mildness and efficiency. nih.gov

tBu-Group (tert-Butyl) Cleavage: The tert-butyl ether protecting the serine hydroxyl group is stable under basic conditions and hydrogenolysis but is labile to strong acids. stackexchange.com Cleavage is typically achieved using trifluoroacetic acid (TFA). The mechanism is an acid-catalyzed elimination. The ether oxygen is protonated by the strong acid, creating a good leaving group (tert-butanol). The highly stable tert-butyl cation is then formed upon cleavage of the C-O bond. youtube.compeptide.com This cation can be scavenged to prevent side reactions with nucleophilic residues like tryptophan or methionine. peptide.com

Maintaining the L-configuration of the serine residue is critical during peptide synthesis. The primary threat to stereochemical integrity is racemization, which can occur during the carboxyl activation step. peptide.com

The most common mechanism for racemization involves the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate. mdpi.com When the carboxyl group of Z-Ser(tBu)-OH is activated, the carbonyl oxygen of the Z-protecting group can act as an internal nucleophile, attacking the activated carboxyl carbon. This cyclization forms the oxazolone (B7731731). The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers, thus causing racemization. mdpi.com

Several factors influence the rate of racemization, including the type of coupling reagent, the base used, solvent polarity, and reaction temperature. nih.govhighfine.com The use of additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress racemization by forming active esters that are less prone to oxazolone formation. bachem.compeptide.com

Computational Chemistry and Modeling Studies

Computational chemistry provides powerful tools to investigate the behavior of molecules like Z-Ser(tBu)-OH at an atomic level, offering insights that complement experimental studies.

Computational methods, particularly Density Functional Theory (DFT), are employed to model reaction pathways and predict the energetics of transition states and intermediates. nih.govacs.org By calculating the activation energy barriers for different potential pathways, researchers can predict the most likely reaction outcome and understand the origins of chemo- and stereoselectivity. rug.nl

For the peptide bond formation involving Z-Ser(tBu)-OH, DFT calculations can be used to:

Model the structure of the activated ester intermediate.

Calculate the energy barrier for the nucleophilic attack by the incoming amine. iastate.edu

Investigate the thermodynamics of competing side reactions, such as oxazolone formation, to predict conditions that minimize racemization. nih.gov

These theoretical calculations help in the rational design of synthetic strategies and the selection of optimal coupling reagents and conditions to maximize yield and purity. researchgate.netnih.gov

Table 2: Application of DFT in Studying Peptide Bond Formation

Area of Investigation Computational Output Significance
Reaction Mechanism Transition state geometries and energies Elucidates the stepwise pathway of the reaction. acs.org
Stereoselectivity Energy difference between diastereomeric transition states Predicts the degree of stereochemical control.
Catalyst/Reagent Effect Interaction energies and modified reaction profiles Helps in selecting the most efficient coupling reagents.

MD simulations model the movements of atoms by solving Newton's equations of motion, considering a force field that describes the interactions between atoms. bonvinlab.org These simulations, often performed in an explicit solvent like water, can reveal:

The preferred conformations of the Z and tBu protecting groups and their interaction with the peptide backbone and surrounding solvent. nih.govresearchgate.net

The impact of the bulky tBu group on the local secondary structure (e.g., turns or helices) of the peptide. nih.gov

The solvent accessible surface area and hydrogen bonding patterns, which can influence reactivity and intermolecular interactions. manchester.ac.uk

This information is valuable for understanding how protected amino acids behave in the solution phase during synthesis and for designing peptides with specific conformational properties. nih.gov

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic properties of molecules like Z-Ser(tBu)-OH. These computational methods provide insights into the molecular orbital energies, electron density distribution, and other electronic descriptors that are crucial for understanding the molecule's reactivity and potential interactions.

Detailed research in this area often focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For Z-Ser(tBu)-OH, the presence of the benzyloxycarbonyl (Z) group and the tert-butyl (tBu) group significantly influences its electronic properties compared to unprotected serine. The aromatic ring of the Z-group introduces a π-system that can affect the distribution of electron density across the molecule. The bulky tert-butyl group, an electron-donating group, can also modulate the electronic environment of the serine backbone.

Computational studies on similar N-protected amino acids have demonstrated that the nature of the protecting group has a discernible effect on the electronic structure. While specific computational data for Z-Ser(tBu)-OH is not extensively available in the literature, analogous studies on related compounds allow for an informed discussion of its likely electronic characteristics.

A typical computational analysis of Z-Ser(tBu)-OH would involve geometry optimization of the molecule's structure, followed by the calculation of its electronic properties using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. The results of such a study would likely be presented in a format similar to the illustrative data table below.

Interactive Data Table: Calculated Electronic Properties of Z-Ser(tBu)-OH

Electronic PropertyCalculated Value (Illustrative)UnitSignificance
HOMO Energy-6.5eVElectron-donating capability
LUMO Energy-0.8eVElectron-accepting capability
HOMO-LUMO Gap5.7eVChemical reactivity and stability
Dipole Moment3.2DebyePolarity and intermolecular interactions

Note: The values presented in this table are illustrative and based on typical results for structurally similar protected amino acids. They are intended to provide a representative example of the data obtained from quantum chemical calculations.

Further analysis would involve the visualization of the HOMO and LUMO orbitals to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. The molecular electrostatic potential (MEP) map is another valuable output, which illustrates the charge distribution and highlights electrophilic and nucleophilic sites within the molecule.

Analytical and Characterization Methodologies for Z Ser Tbu Oh and Its Derivatives

Spectroscopic Characterization Techniques

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. For protected amino acids like Z-Ser(tBu)-OH, NMR is critical for structural confirmation.

Z-Ser-OH (N-Benzyloxycarbonyl-L-serine): The ¹H NMR spectrum of Z-Ser-OH typically exhibits characteristic signals for the benzylic protons of the Cbz group (around 5.1 ppm as a singlet), the aromatic protons of the phenyl ring (around 7.3 ppm as a multiplet), the alpha-proton of serine (around 4.5 ppm as a multiplet), the beta-protons of serine (around 3.7 ppm as a doublet of doublets), and the hydroxyl and carboxyl protons. The absence of the tert-butyl group distinguishes it from Z-Ser(tBu)-OH. ruifuchem.comkb-merkur.hrguidechem.comacs.org

pNZ-Ser(tBu)-OH (N-(4-Nitrobenzyloxycarbonyl)-O-tert-butyl-L-serine): In pNZ-Ser(tBu)-OH, the para-nitrobenzyloxycarbonyl (pNZ) group introduces distinct aromatic signals, typically in the region of 7.5-8.2 ppm, due to the nitro-substituted phenyl ring. The tert-butyl ether protecting group on the serine hydroxyl is characterized by a singlet integrating for nine protons, usually observed around 1.4 ppm. The serine backbone protons (alpha and beta) will also show characteristic chemical shifts, influenced by the protecting groups. unl.pt

Fmoc-Ser(tBu)-OH (N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine) Derivatives: Fmoc-protected serine derivatives, such as Fmoc-Ser(tBu)-OH, display a more complex NMR spectrum due to the bulky fluorenylmethoxycarbonyl group. This group contributes multiple signals in the aromatic region (around 7.3-7.8 ppm) and a characteristic methine proton signal. The tert-butyl singlet remains a key identifier for the O-tert-butyl protection. The alpha and beta protons of serine are also observed, with their precise chemical shifts dependent on the specific Fmoc-protected derivative. sigmaaldrich.comcymitquimica.comsigmaaldrich.com

Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Protected Serine Derivatives

Proton TypeZ-Ser-OHpNZ-Ser(tBu)-OHFmoc-Ser(tBu)-OH
Benzylic (Z-group)~5.1 (s)--
Aromatic (Z-group)~7.3 (m)--
Aromatic (pNZ-group)-~7.5-8.2 (m)-
Aromatic (Fmoc-group)--~7.3-7.8 (m)
tert-Butyl (tBu)-~1.4 (s, 9H)~1.4 (s, 9H)
α-Carbon (Ser)~4.5 (m)~4.5-4.7 (m)~4.5-4.7 (m)
β-Carbon (Ser)~3.7 (dd)~3.7-3.9 (dd)~3.7-3.9 (dd)
Hydroxyl (Ser)VariableVariableVariable
Carboxyl (Ser)VariableVariableVariable

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. (s) = singlet, (m) = multiplet, (dd) = doublet of doublets.

IR spectroscopy identifies functional groups by detecting the absorption of infrared radiation, which causes molecular vibrations.

Z-Ser(tBu)-OH and Derivatives: The IR spectrum of Z-Ser(tBu)-OH and its derivatives typically displays characteristic absorption bands. These include a strong carbonyl (C=O) stretching vibration for the carbamate (B1207046) group of the Z-protecting group (around 1700-1730 cm⁻¹) and the carboxylic acid group (around 1700-1750 cm⁻¹). A broad O-H stretching band from the carboxylic acid is usually observed in the 2500-3300 cm⁻¹ region. The C-O stretching vibration of the tert-butyl ether is also present. N-H stretching vibrations from the carbamate group appear around 3300-3400 cm⁻¹. unl.pt

Table 2: Characteristic IR Absorption Bands for Z-Ser(tBu)-OH

Functional GroupTypical Absorption (cm⁻¹)
O-H stretch (acid)2500-3300 (broad)
C-H stretch (aliphatic)2850-2970
C=O stretch (carbamate)1700-1730
C=O stretch (acid)1700-1750
C-O stretch (ether)1050-1150
N-H stretch (carbamate)3300-3400

Mass spectrometry is crucial for determining the molecular weight of the compound and providing structural information through fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for amino acid derivatives.

Z-Ser(tBu)-OH: ESI-MS can detect the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) of Z-Ser(tBu)-OH, confirming its molecular weight. For example, Z-Ser(tBu)-OH (C₁₆H₂₃NO₅) has a monoisotopic mass of approximately 313.1576 Da. Fragmentation patterns can arise from the cleavage of protecting groups (e.g., loss of tert-butyl cation or isobutylene) or cleavage within the amino acid backbone. ejbiotechnology.inforesearchgate.net

Fmoc-Ser(tBu)-OH Derivatives: Fmoc-Ser(tBu)-OH (C₂₂H₂₅NO₅) has a molecular weight of approximately 383.44 g/mol . MS analysis will confirm this mass, typically as [M+H]⁺ or [M-H]⁻. Fragmentation can involve the loss of the Fmoc group, the tert-butyl group, or parts of the serine structure. sigmaaldrich.comcymitquimica.comsigmaaldrich.com

Table 3: Expected Molecular Ions (m/z) in Mass Spectrometry

CompoundMolecular FormulaExpected [M+H]⁺Expected [M-H]⁻
Z-Ser(tBu)-OHC₁₆H₂₃NO₅~314.16~312.15
Fmoc-Ser(tBu)-OHC₂₂H₂₅NO₅~384.17~382.16

Note: Observed m/z values may vary slightly depending on the ionization mode and adducts formed.

Chromatographic Purity and Analysis

Chromatographic techniques are essential for assessing the purity of Z-Ser(tBu)-OH and separating it from synthesis byproducts or degradation products.

HPLC is the gold standard for determining the purity of organic compounds, including protected amino acids. Reversed-phase HPLC (RP-HPLC) is most commonly employed.

Methodology: Typically, RP-HPLC involves a non-polar stationary phase (e.g., C18 column) and a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), usually acidified (e.g., with trifluoroacetic acid or formic acid) to improve peak shape and resolution. Detection is commonly performed using UV absorbance, as the Z and Fmoc protecting groups possess chromophores. ruifuchem.comunl.ptresearchgate.netlookchem.comtheses.cz

Purity Assessment: The purity of Z-Ser(tBu)-OH is determined by analyzing the chromatogram. A pure sample will ideally show a single major peak corresponding to the target compound, with impurities appearing as smaller, separate peaks. The percentage purity is calculated based on the area under the main peak relative to the total area of all detected peaks. Manufacturers often specify purity levels of ≥98.0% (HPLC) for Z-Ser(tBu)-OH. ruifuchem.comruifuchemical.comruifuchemical.com

Table 4: Typical HPLC Parameters for Protected Amino Acid Analysis

ParameterTypical Value/Description
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient Linear gradient from 10% B to 60-80% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV detector (e.g., at 214 nm or 254 nm)
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography (UHPLC) offer enhanced analytical capabilities for complex samples.

LC-MS: This hyphenated technique couples the separation power of HPLC with the sensitive detection and identification capabilities of MS. As compounds elute from the LC column, they are directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak (Z-Ser(tBu)-OH) and the identification of co-eluting impurities by their characteristic mass-to-charge ratios (m/z). researchgate.nettheses.cz

UHPLC: UHPLC utilizes smaller particle size columns and higher operating pressures, leading to faster analysis times and improved resolution compared to conventional HPLC. When coupled with MS (UHPLC-MS), it provides a powerful tool for comprehensive characterization, enabling the detection and identification of trace impurities and a more detailed understanding of the compound's purity profile. unl.ptresearchgate.netlookchem.comtheses.cz

Table 5: Example LC-MS Data for Protected Amino Acids

CompoundRetention Time (RT) (min)Observed [M+H]⁺ (m/z)Identity Confirmation
Z-Ser(tBu)-OH5.5 - 7.0~314.16Confirmed
Fmoc-Ser(tBu)-OH8.0 - 9.5~384.17Confirmed
Hypothetical Impurity 14.8~298.15Unknown, requires MS/MS
Hypothetical Impurity 210.2~368.16Unknown, requires MS/MS

Note: Retention times are highly dependent on the specific chromatographic conditions used.

Optical Rotation Measurements

Introduction to Optical Rotation

Optical rotation is a fundamental physical property exhibited by chiral molecules, which are compounds that possess non-superimposable mirror images. This phenomenon quantifies the extent to which a chiral substance rotates the plane of plane-polarized light. The measurement is typically performed using a polarimeter and is expressed as the specific rotation ([α]), a standardized value that accounts for concentration, solvent, temperature, and the wavelength of light employed. For compounds such as Z-Ser(tBu)-OH, which contains a chiral center at its alpha-carbon atom, optical rotation serves as a critical characteristic for determining its stereochemical configuration (e.g., L- or D-enantiomer) and assessing its enantiomeric purity.

Methodology for Measuring Optical Rotation

The determination of optical rotation is conventionally carried out using a polarimeter. The sample is dissolved in a suitable solvent at a precisely known concentration and placed within a polarimeter tube, typically of a standard length, such as 1 decimeter. Plane-polarized light, commonly derived from a sodium lamp (emitting at the D-line, 589.3 nm), is then passed through the sample. The instrument measures the angle through which the plane of polarization is rotated. The specific rotation ([α]DT) is subsequently calculated using the formula:

[α]DT = (α / (l * c))

Where:

α represents the observed rotation in degrees.

l denotes the path length of the polarimeter tube in decimeters.

c signifies the concentration of the solution, usually expressed in grams per milliliter (g/mL) or grams per 100 mL (g/100mL or % w/v).

Measurements are generally conducted at a specific temperature, most commonly 20°C or 25°C, and at a defined wavelength, such as the sodium D-line. The choice of solvent is also critical and must be explicitly reported alongside the rotation value.

Research Findings for Z-Ser(tBu)-OH

Direct and unambiguous experimental data pertaining to the optical rotation of Z-Ser(tBu)-OH (N-Carbobenzyloxy-O-tert-butyl-L-serine) is limited within the provided search results. One source chembk.com lists a value associated with CAS number 1676-75-1, which corresponds to Z-Ser(tBu)-OH. However, this value is ambiguously labeled as "Refractive Index" rather than "Specific Rotation." Despite this mislabeling, the format of the reported value, including units of degrees and the specification of solvent and concentration, strongly suggests it represents a specific rotation measurement.

Emerging Research Directions and Future Perspectives

Exploration in Novel Biomaterials and Tissue Engineering

The unique structural attributes of Z-Ser(tBu)-OH make it a valuable component in the design of advanced biomaterials. As a protected amino acid, it allows for the controlled incorporation of serine residues into peptide sequences that can then self-assemble into organized structures. Research indicates that peptides synthesized using such protected amino acid building blocks can form peptide-based hydrogels and other biomaterials lookchem.com. These materials are being investigated for their potential to mimic the extracellular matrix (ECM), thereby promoting cell growth and facilitating tissue regeneration in tissue engineering applications lookchem.com. The general utility of protected serine derivatives in "Life Sciences" further underscores their relevance in this domain .

Advanced Applications in Drug Delivery Systems

Z-Ser(tBu)-OH plays a significant role as a precursor in the development of sophisticated drug delivery systems. Its use in peptide synthesis allows for the engineering of peptides with tailored sequences and functionalities, which are crucial for targeted and controlled drug release lookchem.com. The ability to precisely incorporate modified amino acids like Z-Ser(tBu)-OH into peptide structures enables the creation of carriers that can enhance therapeutic efficacy by delivering drugs specifically to target sites lookchem.com. Related research involving protected serine derivatives, such as Boc-Ser(tBu)-OH, has demonstrated their utility in kidney-targeted drug delivery systems, highlighting the broader applicability of such protected amino acids in pharmaceutical development glpbio.com.

Research in Biotechnology for Recombinant Protein Production

While Z-Ser(tBu)-OH is primarily used in the synthesis of peptides, its role in broader biotechnological applications is also being recognized. Related compounds, such as H-Ser(tBu)-OH, are employed as building blocks for developing bioactive peptides and proteins scbt.com. The selective protection offered by tert-butyl groups in these derivatives enables the design of peptides with enhanced stability, bioavailability, and specific biological activities scbt.com. These properties are highly desirable in various biotechnological applications, including the development of diagnostics, therapeutics, and research tools, indirectly supporting advancements in fields that interface with recombinant protein technologies.

Investigations into Self-Assembly and Supramolecular Structures

The capacity of amino acid derivatives to self-assemble into ordered supramolecular structures is a frontier in materials science. While detailed studies specifically on the self-assembly morphologies of Z-Ser(tBu)-OH are not extensively detailed in the provided search results, research on related Z-protected amino acids, such as Z-Phe-OH, Z-Trp-OH, and Z-Tyr-OH, demonstrates their ability to form well-defined structures like fibers and spheres scbt.comresearchgate.net. Furthermore, detailed investigations into the self-assembly of Fmoc-Ser(tBu)-OH, a closely related analogue, reveal significant morphological transitions under varying concentrations and temperatures fishersci.frchemrxiv.org. These findings illustrate the potential for protected serine derivatives to form complex supramolecular architectures, which could have implications for creating novel functional materials.

Q & A

Q. What are the standard protocols for synthesizing Z-Ser(tBu)-OH, and how can its purity be validated?

Z-Ser(tBu)-OH is typically synthesized via tert-butylation of serine hydroxyl groups under anhydrous conditions, followed by benzyloxycarbonyl (Z) protection. Key steps include:

  • Reagent selection : Use tert-butyl bromide/dicarbonate for tert-butylation and benzyl chloroformate for Z-protection .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
  • Validation : Purity is confirmed via HPLC (≥98% purity) and NMR (e.g., absence of tert-butyl group splitting at δ 1.2–1.4 ppm in 1^1H NMR) .

Q. What safety precautions are critical when handling Z-Ser(tBu)-OH in laboratory settings?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI Z87.1-compliant goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions due to potential dust inhalation risks .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How should Z-Ser(tBu)-OH be stored to ensure long-term stability?

Store under inert gas (argon) at –20°C in sealed, light-resistant containers. Monitor for hydrolysis by periodic TLC analysis (Rf shifts indicate degradation) .

Advanced Research Questions

Q. How can researchers optimize Z-Ser(tBu)-OH coupling efficiency in solid-phase peptide synthesis (SPPS)?

  • Activation method : Use HOBt/DIC or Oxyma Pure/DIC for reduced racemization .
  • Solvent choice : DMF or DCM with 0.1 M N-methylmorpholine to stabilize the active ester intermediate.
  • Monitoring : Conduct Kaiser tests for free amine detection and adjust coupling time (1–4 hours) based on resin loading .

Q. What analytical techniques resolve contradictions in Z-Ser(tBu)-OH spectral data (e.g., unexpected 13^{13}C NMR peaks)?

  • Artifact identification : Compare observed peaks with known tert-butyl (δ 27–29 ppm for 13^{13}C) and benzyloxycarbonyl (δ 66–68 ppm for CH2_2) signals.
  • Impurity analysis : Use LC-MS to detect byproducts (e.g., incomplete tert-butylation or Z-deprotection) .
  • Dynamic effects : Variable-temperature NMR can rule out conformational exchange broadening .

Q. What strategies mitigate tert-butyl group cleavage during Z-Ser(tBu)-OH incorporation into acid-sensitive peptides?

  • Deprotection alternatives : Replace TFA with milder acids (e.g., 1% TFA in DCM) or employ orthogonal protection (e.g., Alloc groups).
  • Temperature control : Maintain reaction temperatures below 0°C during acidic steps .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in Z-Ser(tBu)-OH-based peptide synthesis?

  • Documentation : Adhere to the Beilstein Journal of Organic Chemistry guidelines, including explicit reagent ratios, reaction times, and characterization data in the "Experimental" section .
  • Batch variability : Pre-screen commercial batches via 19^{19}F NMR (if fluorous tags are used) or elemental analysis .

Q. What are the best practices for troubleshooting low yields in Z-Ser(tBu)-OH-mediated peptide couplings?

  • Stepwise analysis :
IssueDiagnostic TestSolution
Incomplete activationFT-IR (C=O stretch at 1750 cm1^{-1})Increase activator stoichiometry (1.5–2.0 eq)
Solvent polarity mismatchConductivity measurementSwitch to high-polarity solvents (e.g., NMP)
RacemizationMarfey’s reagent assayUse chiral auxiliaries or low-temperature conditions

Theoretical and Mechanistic Insights

Q. How does the steric bulk of the tert-butyl group influence Z-Ser(tBu)-OH reactivity in peptide bond formation?

  • Steric hindrance : Slows coupling kinetics but reduces epimerization. Computational modeling (e.g., DFT) predicts energy barriers for tert-butyl rotation during activation .
  • Solvent interactions : MD simulations suggest tert-butyl groups stabilize transition states in aprotic solvents via hydrophobic effects .

Q. What role does Z-Ser(tBu)-OH play in designing protease-resistant peptides?

The tert-butyl group sterically shields serine residues from protease active sites. Validate resistance via:

  • Enzymatic assays : Incubate with trypsin/chymotrypsin and monitor cleavage via MALDI-TOF .
  • Circular dichroism : Confirm retained secondary structure post-incubation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.